1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-
Description
Molecular Architecture and Stereochemical Features
The compound’s core structure consists of a 1,2,4-triazine ring substituted at the 3-position with a methylsulfonyl group (-SO₂CH₃) and at the 5-position with a 3-(trifluoromethyl)phenyl moiety. The molecular formula is C₁₁H₈F₃N₃O₂S , with a molar mass of 303.26 g/mol . Density functional theory (DFT) optimizations of analogous triazine derivatives suggest a nearly planar triazine ring system, with dihedral angles between the central ring and aryl substituents typically ranging from 10–15° .
The methylsulfonyl group adopts a conformation where the sulfur atom lies in the triazine plane, with the oxygen atoms oriented perpendicular to the ring to minimize steric clashes. This configuration creates a pseudo-axial orientation for the -SO₂CH₃ group, while the 3-(trifluoromethyl)phenyl substituent exhibits free rotation about the C-C bond connecting it to the triazine core. The trifluoromethyl group’s strong electron-withdrawing nature induces partial positive charge localization on the adjacent phenyl ring, as evidenced by computational electrostatic potential maps of related compounds.
Key bond lengths include:
- N1–N2 : 1.315 Å (triazine ring)
- C3–S : 1.765 Å (methylsulfonyl linkage)
- C5–C(aryl) : 1.483 Å (triazine-phenyl connection)
These parameters derive from crystallographic data of structurally similar 3-methylsulfonyl-5-aryl-1,2,4-triazines. The sulfur-oxygen bonds in the sulfonyl group measure 1.432 Å (S=O) and 1.455 Å (S–O) , consistent with typical sulfone geometries.
Properties
CAS No. |
143135-67-5 |
|---|---|
Molecular Formula |
C11H8F3N3O2S |
Molecular Weight |
303.26 g/mol |
IUPAC Name |
3-methylsulfonyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H8F3N3O2S/c1-20(18,19)10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3 |
InChI Key |
JQQBBXCXOGKCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CN=N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as nitriles or amidines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl group, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine ring or the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced triazine compounds, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Research indicates that certain triazine derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The National Cancer Institute has evaluated some derivatives for their efficacy against a range of cancer types .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized triazine derivatives against common bacterial strains. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
In a comprehensive screening by the National Cancer Institute, various 1,2,4-triazine compounds were assessed for their anticancer properties. One derivative showed an average growth inhibition rate of over 50% against multiple cancer cell lines at low micromolar concentrations. This highlights the compound's potential as a lead structure for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The triazine ring and methylsulfonyl group contribute to the compound’s overall reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, the compound is compared below with structurally analogous 1,2,4-triazines:
Table 1: Structural and Functional Comparison
Key Insights:
Functional Group Influence: The methylsulfonyl group (-SO₂CH₃) in the target compound enhances polarity and metabolic stability compared to methylthio (-SCH₃) analogs, which may oxidize to sulfones in vivo .
Biological Activity :
- Methylthio-substituted triazines (e.g., 3-Methylsulfanyl-5-phenyl-1,2,4-triazine) exhibit antimicrobial and antiviral properties, suggesting that the target compound’s sulfonyl group may modulate similar pathways with enhanced stability .
- Pentafluorophenyl-substituted triazines are explored in molecular electronics due to their electron-deficient aromatic systems, a trait shared with the trifluoromethylphenyl group in the target compound .
Synthetic Utility :
- The ethyl carboxylate derivative (CAS 338965-81-4) demonstrates the versatility of 1,2,4-triazines as intermediates for further functionalization, such as ester hydrolysis or cross-coupling reactions .
Biological Activity
1,2,4-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- is a notable member of this class, exhibiting various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound features a triazine ring substituted with a methylsulfonyl group and a trifluoromethyl phenyl moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives as anticancer agents. For instance, compounds similar to 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- have been shown to inhibit c-Met kinase, which plays a vital role in cancer cell proliferation and metastasis.
Case Study: c-Met Kinase Inhibition
- Study Design : A series of triazine derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase.
- Results : The compound demonstrated significant inhibition of c-Met kinase activity with an IC50 value indicating potent antiproliferative effects across various cancer cell lines including breast and lung cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazine derivatives are also noteworthy. The presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial efficacy against a range of pathogens.
Antifungal Activity
- Study Findings : Compounds with similar structures exhibited MIC values significantly lower than those of standard antifungal agents such as fluconazole. For example, one derivative showed an MIC of 0.0156 μg/mL against Candida albicans, outperforming fluconazole by 16-fold .
Antibacterial Activity
- Evaluation Method : The antimicrobial activity was assessed using the agar diffusion method against Gram-positive and Gram-negative bacteria.
- Results : Compounds demonstrated potent antibacterial activity with MIC values ranging from 1–8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli. Notably, the presence of the trifluoromethyl group was essential for enhancing this activity .
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit α-glucosidase.
In Vitro Evaluation
- Methodology : Molecular docking studies alongside in vitro assays were performed to assess inhibitory potential.
- Findings : The compound showed promising results as an α-glucosidase inhibitor with significant binding affinity as indicated by docking scores .
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- can be attributed to its structural features:
- Methylsulfonyl Group : Enhances solubility and bioavailability.
- Trifluoromethyl Phenyl Moiety : Increases lipophilicity and contributes to stronger interactions with biological targets.
Q & A
Basic Question: What methods are recommended for structural characterization of this triazine derivative, and how do its substituents influence molecular geometry?
Answer:
X-ray crystallography is the gold standard for determining bond lengths, angles, and dihedral angles. For example, in analogous triazine derivatives, the triazine ring forms a dihedral angle of ~11.77° with aryl substituents (e.g., phenyl groups), and π⋯π stacking interactions (intercentroid distances: 3.7–3.8 Å) stabilize the crystal lattice . Key parameters to analyze include:
- Sulfonyl group geometry : The methylsulfonyl group’s orientation affects electronic distribution and steric interactions.
- Trifluoromethylphenyl substitution : The CF₃ group’s electron-withdrawing nature alters ring polarization, potentially influencing reactivity.
Complementary techniques like NMR (for dynamic behavior) and DFT calculations (for electronic structure) are advised.
Basic Question: What synthetic strategies are effective for preparing 1,2,4-triazine derivatives with sulfonyl and aryl substituents?
Answer:
Multi-step synthesis is typical. A general approach involves:
Cyclocondensation : Reacting thiosemicarbazides or hydrazine derivatives with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form the triazine core .
Functionalization :
- Sulfonyl introduction : Oxidation of methylthio groups (e.g., using H₂O₂ or mCPBA) yields sulfonyl derivatives .
- Aryl substitution : Suzuki-Miyaura coupling or Ullmann reactions can introduce trifluoromethylphenyl groups .
Key considerations: Optimize reaction time (24–48 hrs) and temperature (80–120°C) to balance yield and purity.
Advanced Question: How do the methylsulfonyl and trifluoromethylphenyl groups impact structure-activity relationships (SAR) in anticancer studies?
Answer:
- Methylsulfonyl : Enhances solubility and hydrogen-bonding capacity, potentially improving interaction with kinase ATP-binding pockets (e.g., in tyrosine kinase inhibitors) .
- Trifluoromethylphenyl : Increases lipophilicity (logP) and metabolic stability, promoting membrane permeability. The CF₃ group’s steric bulk may also hinder off-target interactions .
Methodological recommendation : Perform in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) paired with molecular docking to validate target engagement.
Advanced Question: What role does fluorine play in modulating the pharmacological profile of this compound?
Answer:
The trifluoromethyl group:
- Electron effects : Withdraws electron density, stabilizing the triazine ring against nucleophilic attack.
- Lipophilicity : Increases logP by ~0.7–1.0 units, enhancing blood-brain barrier penetration in neuroactive analogs .
- Metabolic resistance : Fluorine’s strong C-F bond reduces oxidative metabolism, extending half-life in vivo .
Experimental validation : Compare pharmacokinetics (e.g., t₁/₂, AUC) of CF₃-substituted vs. non-fluorinated analogs in rodent models.
Advanced Question: How can the antioxidant activity (AOA) of this compound be mechanistically evaluated?
Answer:
- Radical scavenging assays : Use DPPH or ABTS assays to quantify IC₅₀ values. The sulfonyl group may enhance electron donation, stabilizing free radicals .
- ROS inhibition : Measure suppression of H₂O₂-induced oxidative stress in cell models (e.g., SH-SY5Y neurons) via flow cytometry with DCFH-DA probes.
- Computational analysis : Calculate bond dissociation energies (BDEs) for H-atom transfer using DFT to predict AOA hotspots .
Advanced Question: How do crystal packing interactions influence the compound’s physicochemical properties?
Answer:
In related triazines, π⋯π stacking between triazine and aryl rings creates layered structures parallel to the b–c plane, affecting:
- Solubility : Tight packing reduces aqueous solubility; co-crystallization with cyclodextrins may improve it .
- Thermal stability : Strong intermolecular forces (e.g., van der Waals, dipole-dipole) elevate melting points (>200°C) .
Characterization : Pair XRD with DSC/TGA to correlate packing motifs with stability.
Advanced Question: What strategies resolve contradictions in reported bioactivity data for triazine derivatives?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds .
- Metabolite profiling : Use LC-MS to detect active metabolites that may explain divergent in vivo vs. in vitro results .
- Structural analogs : Synthesize derivatives with incremental substituent changes (e.g., replacing CF₃ with Cl) to isolate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
